2-chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}acetamide

Lipophilicity Drug Design Physicochemical Properties

This ortho-trifluoromethoxybenzyl chloroacetamide (LogP 2.44) provides a 0.76 log unit lipophilicity reduction versus para-substituted N-aryl analogs (LogP 3.2), aiding metabolic stability optimization. Its methylene spacer and 4-rotatable-bond scaffold offer conformational flexibility absent in rigid 3-rotatable-bond N-aryl variants, enabling novel binding mode exploration. The reactive α-chloroamide handle permits rapid library synthesis via nucleophilic substitution. The ortho-OCF3 group provides a distinct 19F NMR signature for probe tracking. Select this compound when generic para-analog substitution is scientifically unjustified.

Molecular Formula C10H9ClF3NO2
Molecular Weight 267.63 g/mol
CAS No. 949293-96-3
Cat. No. B3373050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}acetamide
CAS949293-96-3
Molecular FormulaC10H9ClF3NO2
Molecular Weight267.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)CCl)OC(F)(F)F
InChIInChI=1S/C10H9ClF3NO2/c11-5-9(16)15-6-7-3-1-2-4-8(7)17-10(12,13)14/h1-4H,5-6H2,(H,15,16)
InChIKeyVIRVJTVEHSCLSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}acetamide (CAS 949293-96-3): A Fluorinated Chloroacetamide Building Block for Medicinal Chemistry and Chemical Biology


2-Chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}acetamide (CAS 949293-96-3) is a synthetic small molecule belonging to the N-substituted 2-chloroacetamide class . It features an electrophilic chloroacetyl group linked via an amide bond to a 2-(trifluoromethoxy)benzyl scaffold. The compound is commercially available primarily as a research chemical and building block, typically at ≥95% purity . Its structure incorporates both a reactive α-chloroamide handle for further derivatization and a lipophilic trifluoromethoxy group known to modulate pharmacokinetic properties in drug discovery contexts .

Why Generic Substitution Fails for 2-Chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}acetamide (CAS 949293-96-3): A Comparator-Driven Analysis


Chloroacetamides are not a monolithic class; substitution pattern, spacer presence, and trifluoromethoxy ring position profoundly alter physicochemical and reactivity profiles [1]. This compound incorporates an ortho-trifluoromethoxybenzyl group connected via a methylene spacer, which distinguishes it from direct N-aryl analogs (e.g., 2-chloro-N-(4-(trifluoromethoxy)phenyl)acetamide) and unsubstituted benzyl versions [2]. These structural variations translate into measurable differences in lipophilicity (LogP), topological polar surface area (TPSA), molecular flexibility, and steric environment around the reactive α-chloroamide, all of which directly impact synthetic utility in building block applications and potential biological target engagement . The quantitative evidence below demonstrates that generic interchange within this chemical space is scientifically unsound.

Quantitative Differentiation Evidence for 2-Chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}acetamide (CAS 949293-96-3) vs. Closest Analogs


Lipophilicity (LogP) Comparison: Ortho-Trifluoromethoxybenzyl Scaffold vs. Para-Substituted N-Aryl Analog

The target compound exhibits a calculated LogP of 2.44, whereas the structurally related 2-chloro-N-(4-(trifluoromethoxy)phenyl)acetamide (para-substituted, direct N-aryl) has a reported XLogP3 of 3.2 [1]. This 0.76 log unit difference corresponds to an approximately 5.8-fold lower calculated lipophilicity, which may influence membrane permeability and nonspecific binding profiles in biological assays [2].

Lipophilicity Drug Design Physicochemical Properties

Molecular Flexibility and Spacer Effect: Rotatable Bond Count Comparison with Direct N-Aryl Analogs

The target compound possesses 4 rotatable bonds due to the methylene spacer between the amide nitrogen and the aromatic ring . In contrast, direct N-aryl chloroacetamides such as 2-chloro-N-(4-(trifluoromethoxy)phenyl)acetamide have only 3 rotatable bonds [1]. This additional degree of rotational freedom alters the conformational ensemble and may impact binding mode compatibility with target proteins that require specific ligand geometries [2].

Molecular Flexibility Conformational Analysis Medicinal Chemistry

Reactive Chloroacetamide Handle: Nucleophilic Substitution Potential Relative to Unsubstituted Benzyl Analog

The α-chloroacetamide moiety serves as an electrophilic site for nucleophilic substitution (SN2) reactions, enabling derivatization with amines, thiols, and alkoxides to generate diverse chemical libraries [1]. While this reactivity is shared with simpler analogs like N-benzyl-2-chloroacetamide (LogP ~1.0-2.8 estimated), the target compound incorporates the electron-withdrawing trifluoromethoxy group on the benzyl ring . This substitution is expected to modulate the electron density at the reactive center, potentially altering reaction kinetics and regioselectivity in subsequent transformations compared to the unsubstituted analog [2].

Chemical Reactivity Building Block Nucleophilic Substitution

Topological Polar Surface Area (TPSA) Comparison: Ortho-Benzyl vs. Para-Aryl Substitution

The calculated TPSA for the target compound is 38.33 Ų . The para-substituted direct N-aryl analog (2-chloro-N-(4-(trifluoromethoxy)phenyl)acetamide) has a computed TPSA of approximately 38.3 Ų (estimated from PubChem data) [1]. The nearly identical TPSA values indicate that the polar surface area—a key determinant of passive membrane permeability—is not significantly altered by the methylene spacer. However, the ortho-trifluoromethoxy substitution pattern in the target compound may influence intramolecular hydrogen bonding and conformational preferences, which are not captured by TPSA alone [2].

TPSA Drug-Likeness Membrane Permeability

Evidence-Backed Application Scenarios for 2-Chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}acetamide (CAS 949293-96-3)


Medicinal Chemistry Lead Optimization: Fine-Tuning Lipophilicity with a Fluorinated Benzyl Scaffold

When optimizing a lead series where lipophilicity (LogP) must be reduced to improve metabolic stability or mitigate off-target toxicity, this compound (LogP 2.44) provides a calculated 0.76 log unit reduction compared to the para-substituted N-aryl analog (LogP 3.2) . Its ortho-trifluoromethoxybenzyl architecture offers a distinct LogP/TPSA profile that can serve as a starting point for SAR exploration, particularly when a balance between lipophilicity and molecular flexibility is desired [1].

Synthesis of Conformationally Diverse Chemical Libraries via α-Chloroacetamide Derivatization

The α-chloroacetamide handle enables facile nucleophilic substitution with amines, thiols, or alkoxides to generate focused libraries of secondary amides, thioethers, or ethers . The 4-rotatable-bond framework of this compound introduces conformational flexibility that may be exploited to access novel binding modes in target-based screening campaigns, distinguishing it from the more rigid 3-rotatable-bond direct N-aryl analogs [1].

Fluorine-Containing Probe Design for NMR and Mass Spectrometry

The trifluoromethoxy group provides a distinctive 19F NMR handle and a unique isotopic signature for mass spectrometry-based detection and quantification . This compound can be incorporated into biochemical probes or affinity reagents where tracking of molecular fate or binding events is required. Its ortho-substitution pattern offers a different spatial orientation of the fluorine label compared to para-substituted versions, which may influence probe-target interactions [1].

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